Florilglutamic acid (18F)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Florilglutamic acid F-18 involves the incorporation of the radioactive isotope fluorine-18 into the glutamic acid molecule. The process typically starts with the production of fluorine-18 via a cyclotron. The fluorine-18 is then introduced into the precursor molecule through a nucleophilic substitution reaction. The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate .
Industrial Production Methods: Industrial production of Florilglutamic acid F-18 is carried out using automated radiosynthesizers. These systems ensure high radiochemical yields and purity. The process involves the use of commercially available radiosynthesizers like TRACERlab™ FXFN and FASTlab™. The production process is optimized to achieve high activity concentrations and radiochemical purity, making it suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions: Florilglutamic acid F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable under physiological conditions, which is crucial for its use in PET imaging.
Common Reagents and Conditions:
Reagents: Fluorine-18, acetonitrile, potassium carbonate.
Major Products: The primary product of these reactions is Florilglutamic acid F-18 itself, which is then purified and formulated for use in PET imaging.
Scientific Research Applications
Florilglutamic acid F-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer in PET imaging to study metabolic pathways and enzyme activities.
Biology: Helps in understanding the biological processes involved in cancer and other diseases by imaging the metabolic activity of cells.
Medicine: Primarily used in oncology for imaging tumors, assessing their metabolic activity, and monitoring the effectiveness of treatments.
Industry: Utilized in the development of new radiopharmaceuticals and imaging agents
Mechanism of Action
Florilglutamic acid F-18 exerts its effects by targeting the cystine/glutamate antiporter (xc−), which is frequently overexpressed in cancer cells. The compound is taken up by cells via this transporter, allowing for the visualization of tumors through PET imaging. The molecular targets and pathways involved include the xc− transporter system, which plays a crucial role in cellular redox balance and glutamate metabolism .
Comparison with Similar Compounds
Florilglutamic acid F-18 is unique in its ability to target the xc− transporter, making it particularly effective for imaging tumors with high metabolic activity. Similar compounds include:
Fluorodeoxyglucose F-18 (FDG): A glucose analog used in PET imaging to assess glucose metabolism in tumors.
Fluorothymidine F-18 (FLT): Used to image cellular proliferation by targeting thymidine kinase activity.
Fluoromisonidazole F-18 (FMISO): Targets hypoxic regions within tumors.
Florilglutamic acid F-18 stands out due to its specific targeting of the xc− transporter, providing unique insights into tumor metabolism and redox balance .
Properties
CAS No. |
1196963-74-2 |
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Molecular Formula |
C8H14FNO4 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-(3-(18F)fluoranylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i9-1 |
InChI Key |
MKDNDKMECWBLOF-XUCPOOORSA-N |
Isomeric SMILES |
C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C[18F] |
SMILES |
N[C@@H](C[C@H](CCC[18F])C(O)=O)C(O)=O |
Canonical SMILES |
C(CC(CC(C(=O)O)N)C(=O)O)CF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Florilglutamic acid (18F); Florilglutamic acid f-18; Florilglutamic acid ((Sup 18)f); Florilglutamic acid (18-f); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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